![molecular formula C18H17FN2O2S B6497489 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 952887-76-2](/img/structure/B6497489.png)
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (4-FBTQ) is a synthetic compound that has been studied for its potential to be used as a therapeutic agent for various diseases. It is a quinoxaline derivative, and its molecular structure consists of a central quinoxaline ring system with four substituent groups attached. 4-FBTQ has been studied for its potential to be used in the treatment of cancer, inflammation, and neurological disorders.
Scientific Research Applications
4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases. In particular, research has focused on its potential to be used as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have also investigated its potential to be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The exact mechanism of action of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is still not fully understood, but several studies have suggested that it may be related to its ability to interact with various receptors and enzymes. In particular, studies have suggested that this compound may interact with the estrogen receptor, the androgen receptor, and the aryl hydrocarbon receptor. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Studies have shown that this compound may have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is its ability to be synthesized in the laboratory. This makes it ideal for use in laboratory experiments, as it can be easily prepared in large quantities. However, there are some limitations to using this compound in laboratory experiments. For example, the compound can be unstable and can degrade over time. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution.
Future Directions
Given the potential of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one as a therapeutic agent, there are a number of possible future directions for research. These include further investigation into its mechanism of action, its potential to be used as an anti-cancer agent, and its potential to be used as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be conducted into the development of more stable forms of this compound, as well as the development of more accurate methods for measuring its concentration in a solution.
Synthesis Methods
The synthesis of 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is achieved through a multi-step reaction process. The first step involves the condensation of 4-fluorophenyl sulfide with 4-bromobutanoyl chloride, which yields 4-[(4-fluorophenyl)sulfanyl]butanoyl chloride. This intermediate compound then undergoes a nucleophilic substitution reaction with 2-amino-1,2,3,4-tetrahydroquinoxaline to form the desired this compound.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFARPYONPSMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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